3-(2,5-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
“3-(2,5-Dichlorobenzoyl)-4-methylpyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, dichlorobenzoyl chloride compounds are often used as important substrates in the syntheses of various benzamide derivatives .
Scientific Research Applications
Supramolecular Association and Hydrogen Bonding
Hydrogen Bonded Supramolecular Association Research has explored the formation and characterization of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids, leading to the establishment of 1D-3D framework structures due to various non-covalent interactions. These structures are significant for their hydrogen-bonding features and potential applications in materials science (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Chemical Synthesis and Purification
Purification of Chemical Intermediates The compound 2-Chloro-5-trichloromethylpyridine, an intermediate in various medicines and pesticides, has been studied for its purification process using methods like extraction, distillation, and column chromatography, achieving a purity surpassing 99%. This highlights the compound's importance in the pharmaceutical and agricultural sectors (Su Li, 2005).
Molecular Structure and Characterization
Novel Complexes and Molecular Structures Complexes involving 3-methylpyridine-2,5-dicarboxylic acid and compounds like cobalt chloride have been synthesized and characterized, revealing intricate three-dimensional structures. These studies are crucial for understanding the molecular architecture and potential applications in catalysis and materials science (Wang Ya-zhen, 2007).
Crystal Structure of Compounds The synthesis and crystal structure analysis of various compounds, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, have been documented. These studies contribute to the field of crystallography and molecular design (Zou Xia, 2001).
Nonclassical and Supramolecular Interactions
Supramolecular Interactions in Molecular Salts The role of hydrogen bonds and non-classical interactions in directing the supramolecular structure of various molecular salts has been explored. These interactions are fundamental in understanding the self-assembly and structural properties of molecular systems (Hanif et al., 2020).
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-5-16-7-11(8)13(17)10-6-9(14)2-3-12(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINFHZXSQSPVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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